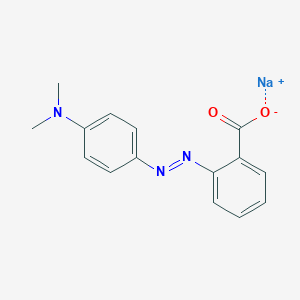

Methyl red sodium salt

Beschreibung

Significance of Azo Dyes as pH-Sensitive Chromophores in Analytical and Biochemical Disciplines

Azo dyes are a major class of organic compounds characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings. ekb.eg This structural feature is the basis of their intense color, as the azo group is a chromophore that absorbs light in the visible spectrum. cdnsciencepub.comresearchgate.net The color of azo dyes can be modified by the presence of other functional groups, known as auxochromes, which can intensify the color. researchgate.net

The significance of azo dyes in analytical and biochemical fields lies in their ability to act as pH-sensitive chromophores. ekb.eg Their color is often dependent on the pH of the solution they are in. wikipedia.org This pH-dependent color change arises from structural alterations in the dye molecule as the concentration of hydrogen ions changes, which in turn affects the electronic properties of the conjugated system and, consequently, the wavelengths of light it absorbs. gusc.lv This property makes them invaluable as pH indicators for visually determining the endpoint of acid-base titrations and for estimating the pH of various media. gusc.lvgspchem.com

In analytical chemistry, azo dyes are used for the photometric determination of metal ions due to their excellent sensitivity. jchemrev.com They also find applications in the development of colorimetric sensors for detecting various analytes. researchgate.net In biochemistry and microbiology, specific azo dyes are employed for staining and identifying microorganisms. chemicals.co.uk For instance, the Methyl Red test is a crucial component of the IMViC series of tests used to differentiate enteric bacteria based on their patterns of glucose metabolism. wikipedia.orgchemicals.co.uk Bacteria that produce stable acids from glucose fermentation lower the pH of the medium, causing the Methyl Red indicator to turn red, indicating a positive result. wikipedia.orgquora.com

Historical Trajectory and Evolution of Methyl Red Sodium Salt as a Prototypical Acid-Base Indicator

The discovery of diazo compounds around 1858 marked a pivotal moment in modern organic chemistry and paved the way for the synthesis of azo dyes. jchemrev.comjchemrev.com Methyl Red, with the chemical name 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid, emerged as a prominent member of this class. wikipedia.orgsaudijournals.com Its synthesis involves the diazotization of anthranilic acid, followed by a coupling reaction with dimethylaniline. orgsyn.org

Initially, Methyl Red was recognized for its distinct color change from red in acidic solutions (pH below 4.4) to yellow in basic solutions (pH above 6.2), with an orange transition zone in between. wikipedia.orggspchem.comchemicals.co.uk This sharp and easily observable color transition made it a reliable and accurate indicator for acid-base titrations, particularly for reactions involving strong acids and weak bases. gspchem.com

The sodium salt of Methyl Red offers the advantage of being water-soluble, which simplifies its use as an indicator in aqueous solutions. orgsyn.org The preparation of the sodium salt involves treating the crude Methyl Red with sodium hydroxide (B78521). orgsyn.org Over time, while other indicators like sulfonphthaleins have been developed, this compound remains a fundamental tool in many laboratory settings due to its effectiveness and well-characterized properties. scbt.com Its continued use in microbiology for the MR test further solidifies its enduring legacy as a prototypical acid-base indicator. ottokemi.com

Interactive Data Tables

Properties of this compound

| Property | Value | Reference |

| CAS Number | 845-10-3 | wikipedia.org |

| Molecular Formula | C₁₅H₁₄N₃NaO₂ | ottokemi.com |

| Molecular Weight | 291.28 g/mol | nih.gov |

| pH Range | 4.2 - 6.2 | scbt.com |

| Color in Acid | Red | wikipedia.org |

| Color in Base | Yellow | wikipedia.org |

| pKa | 5.1 | wikipedia.org |

Applications of this compound

| Application | Description | Reference |

| pH Indicator | Used in acid-base titrations to determine the endpoint. | gspchem.com |

| Microbiology | Component of the Methyl Red (MR) test to identify enteric bacteria. | wikipedia.orgchemicals.co.uk |

| Staining | Used in histopathology to identify acidic tissues. | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

845-10-3 |

|---|---|

Molekularformel |

C15H15N3O2.Na C15H15N3NaO2 |

Molekulargewicht |

292.29 g/mol |

IUPAC-Name |

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20); |

InChI-Schlüssel |

LMTJBYKTWFYXOK-UHFFFAOYSA-N |

Isomerische SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.[Na] |

Andere CAS-Nummern |

845-10-3 |

Physikalische Beschreibung |

Red-brown powder; [Acros Organics MSDS] |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

493-52-7 (Parent) |

Synonyme |

C.I. Acid Red 2 methyl red methyl red, sodium salt |

Herkunft des Produkts |

United States |

Fundamental Principles of Ph Responsive Chromogenics and Molecular Mechanisms

Theoretical Frameworks Governing Acid-Base Indicator Functionality in Solution

The color change of Methyl Red in solution is governed by fundamental principles of acid-base chemistry and molecular structure. quora.com The Quinonoid Theory of indicators posits that an acid-base indicator exists in two tautomeric forms: a benzenoid form and a quinonoid form, each possessing a different color. quora.com The equilibrium between these forms is pH-dependent, leading to the observed color transition. quora.com

Methyl Red, or 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid, can exist in several forms in aqueous solution depending on the pH. pku.edu.cnwikipedia.org These forms are part of a complex equilibrium involving proton transfer. In strongly acidic conditions, the diprotic form (o-H₂MR⁺) is present. pku.edu.cnresearchgate.net As the pH increases, it loses a proton to become the monoprotonated, zwitterionic form (HMR), and with a further increase in pH, it deprotonates to the anionic, basic form (MR⁻). pku.edu.cnresearchgate.net

The key to its function as an indicator lies in the equilibrium between the red protonated form and the yellow deprotonated form. nih.govsmolecule.com The protonated state itself is a subject of tautomerism, existing as a resonance hybrid between an ammonium (B1175870) form (protonation at the tertiary amine) and an azonium form (protonation at the β-nitrogen of the azo group). nih.govrsc.org The azonium tautomer is considered the predominant structure in the acidic form of o-Methyl Red, as it is stabilized by a quinoidal resonance structure and intramolecular hydrogen bonding with the ortho-position carboxyl group. researchgate.netnih.govrsc.org This intramolecular hydrogen bond enhances the planarity of the molecule. pku.edu.cn The change in color is a direct result of the shift in this equilibrium upon protonation or deprotonation of the azo group, which alters the molecule's electronic structure. smolecule.comscbt.com

The acid dissociation constant (pKa) is a critical parameter that quantifies the point at which this equilibrium shift occurs. sid.ir For Methyl Red, the pKa is approximately 5.1, meaning the color change from red to yellow happens in the pH range of 4.4 to 6.2. quora.comwikipedia.orgchemicals.co.uk

The color of an organic dye like Methyl Red is determined by the wavelengths of light it absorbs in the visible spectrum, which is dictated by its electronic structure. The vibrant colors are due to the presence of a chromophore, in this case, the azo group (-N=N-), connected to conjugated systems of aromatic rings. gspchem.comresearchgate.net

This extended π-conjugation in the protonated, quinonoid form lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net A smaller energy gap means the molecule can absorb lower-energy light, which corresponds to longer wavelengths in the visible spectrum. rsc.org This shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) is responsible for the color change from yellow to red. pku.edu.cnrsc.org Conversely, deprotonation in a basic environment disrupts this extended conjugation, causing a shift back to absorbing higher-energy (shorter wavelength) light, resulting in the yellow color. researchgate.net

Spectroscopic Elucidation of pH-Dependent Transformations

Spectroscopic techniques, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, are essential for characterizing the structural changes Methyl Red undergoes in response to pH.

UV-Vis spectrophotometry directly measures the light absorption of a sample across a range of wavelengths, providing clear evidence of the electronic transitions within the Methyl Red molecule. As the pH of a Methyl Red solution changes, the resulting spectra show distinct shifts in the maximum absorption wavelength (λmax).

In acidic solutions (pH below 4.4), where the protonated (HMR) or diprotonated (o-H₂MR⁺) species dominate, the λmax is observed in the range of 520-525 nm. pku.edu.cnnih.govscispace.comresearchgate.net This absorption band is responsible for the red color of the solution. researchgate.net In basic or neutral solutions (pH above 6.2), where the deprotonated anionic form (MR⁻) is prevalent, the λmax shifts to a shorter wavelength, typically around 430-438 nm, corresponding to the yellow color. pku.edu.cnnih.govscispace.comnih.gov The region between pH 4.4 and 6.2 shows the coexistence of both peaks as the solution appears orange. wikipedia.orgchemicals.co.uk

During the transition, the spectra often display an isosbestic point , which is a specific wavelength where the molar absorptivity of the acidic and basic forms are identical. sid.irresearchgate.net The presence of a clear isosbestic point is strong evidence that only two principal species (the acidic and basic forms) are involved in the equilibrium. researchgate.netpsu.edu For Methyl Red, isosbestic points have been reported at wavelengths around 440 nm and 465 nm, depending on the specific conditions. sid.irresearchgate.net

The spectroscopic properties of Methyl Red are not only dependent on pH but are also significantly influenced by the surrounding chemical environment, such as the solvent composition (solvatochromism) and the presence of surfactants that form micelles. rsc.orgnih.gov

Solvent Composition: The polarity of the solvent can affect the position of the tautomeric equilibrium and the absorption maxima. rsc.orgresearchgate.net In polar solvents, an absorption band around 425 nm tends to dominate, while in apolar solvents, a band near 500 nm is more prevalent. rsc.org This solvatochromic behavior is attributed to the interplay between intramolecular hydrogen bonding within the Methyl Red molecule and intermolecular hydrogen bonding with solvent molecules. rsc.org For instance, in methanol-water mixtures, increasing the methanol (B129727) content can cause a red shift in the λmax, which is linked to a decrease in the dielectric constant of the medium. dergipark.org.tr

Micellar Environments: Surfactants, such as cetyltrimethylammonium bromide (CTAB), form micelles in solution above a certain concentration known as the critical micelle concentration (CMC). nih.govcas.cz When Methyl Red molecules are incorporated into these micelles, their micro-environment changes drastically from the bulk aqueous solution. cas.cz The interior of a micelle is a nonpolar, hydrocarbon-like environment. cas.cz This change in the micro-environment's polarity and relative permittivity affects the dye's pKa value and its absorption spectrum. cas.czresearchgate.net The solubilization of Methyl Red within micelles can lead to notable spectral shifts. nih.gov For example, interactions with CTAB micelles have been shown to cause shifts in the λmax, and the presence of multiple isosbestic points can indicate binding between the dye and the surfactant. nih.gov The interaction is also influenced by the solvent, with studies in ethanol-water systems showing that the formation of dye-surfactant-polyelectrolyte complexes leads to distinct spectral changes. nih.gov

Advanced Methodologies and Applications in Analytical Chemistry

Precision Titrimetry with Methyl Red Sodium Salt as an Endpoint Indicator

This compound is a prominent acid-base indicator used in titrimetry to signal the end of a reaction. gspchem.com As a synthetic azo dye, its utility is rooted in its distinct color change corresponding to specific pH values. gspchem.comsmolecule.com The sodium salt form, chemically named 4-Dimethylaminoazobenzene-2′-carboxylic acid sodium salt, is soluble in water, making it a convenient choice for preparing indicator solutions. ottokemi.comsigmaaldrich.comchemicalworlds.com

The mechanism of action involves a structural change in the molecule as the concentration of hydronium ions in the solution changes. smolecule.comlibretexts.org This change alters the electronic structure and, consequently, the light-absorbing properties of the compound, resulting in a visible color transition. smolecule.com In acidic solutions with a pH below 4.4, this compound appears red. gspchem.comsmolecule.comottokemi.comspectrumchemical.com As the solution becomes less acidic, it transitions through orange and turns yellow in solutions with a pH above 6.2. gspchem.comsmolecule.comottokemi.com This transition interval from pH 4.2 to 6.2 is a critical property for its application as an endpoint indicator. sigmaaldrich.comthermofisher.comscbt.com

Table 1: Properties and Titrimetric Application of this compound

| Property | Description | Source(s) |

|---|---|---|

| Chemical Name | 4-Dimethylaminoazobenzene-2′-carboxylic acid sodium salt | smolecule.comchemicalworlds.commpbio.com |

| CAS Number | 845-10-3 | ottokemi.comsigmaaldrich.comchemicalworlds.com |

| Molecular Formula | C₁₅H₁₄N₃NaO₂ | ottokemi.comsigmaaldrich.comchemicalworlds.com |

| Visual pH Range | 4.2 - 6.2 | ottokemi.comsigmaaldrich.comthermofisher.comdocbrown.info |

| Color in Acid | Red (pH < 4.4) | gspchem.comsmolecule.comspectrumchemical.com |

| Color in Base | Yellow (pH > 6.2) | gspchem.comsmolecule.comspectrumchemical.com |

| Primary Use | Endpoint indicator in acid-base titrations | gspchem.comsmolecule.comchemicalworlds.com |

In quantitative acid-base analysis, the goal is to determine the concentration of an unknown solution by reacting it with a solution of known concentration. gspchem.com The accuracy of this determination hinges on the precise identification of the equivalence point, where the moles of acid equal the moles of base. gspchem.com Indicators like this compound are crucial for visually detecting this point, or more accurately, the endpoint of the titration. gspchem.comncert.nic.in

A titration error occurs when there is a difference between the observed endpoint and the true equivalence point. ncert.nic.in The selection of a proper indicator is the most critical factor in minimizing this error. metrohm.com For a titration to be accurate, the pH range over which the indicator changes color must closely match the pH of the equivalence point. metrohm.com Methodological refinements to enhance accuracy often involve careful control of the titrant addition, continuous stirring of the analyte solution, and rinsing the sides of the flask to ensure all reactants are in the bulk solution. youtube.com Errors can also arise from the titrant itself; for example, sodium hydroxide (B78521) solutions can react with atmospheric carbon dioxide, altering the titrant's concentration and leading to inaccurate results if the titer is not regularly checked. metrohm.com

The choice of indicator is dictated by the nature of the acid and base being titrated. The pH at the equivalence point varies depending on the strength of the reactants. For a strong acid-strong base titration, the equivalence point is at pH 7. For a strong acid-weak base titration, the pH will be acidic (<7), and for a weak acid-strong base titration, the pH will be basic (>7).

This compound, with its transition range of pH 4.2-6.2, is an ideal indicator for titrations where the equivalence point lies within this acidic range. gspchem.comdocbrown.info It is therefore highly suitable for the titration of weak bases, such as ammonia, with strong acids. scbt.comdocbrown.infopreproom.org Its sharp color change provides a clear and easily observable endpoint in these regimes. gspchem.com

Conversely, Methyl Red is not suitable for the titration of weak acids (like acetic acid) with strong bases (like sodium hydroxide). libretexts.orgquora.com In this case, the equivalence point occurs in the basic pH range (typically pH 8-9), which is well outside Methyl Red's working range. quora.com Using it would lead to a significant titration error as the color change would occur long before the actual equivalence point is reached. libretexts.org For such titrations, an indicator like phenolphthalein (B1677637) (pH 8.3-10.0) is the appropriate choice. libretexts.orgvanderbilt.edu

Extraction-Spectrophotometric Techniques for Trace Analyte Quantification

Extraction-spectrophotometry is a sensitive method used to determine the concentration of trace amounts of a substance. This technique often involves the formation of a colored complex that can be extracted into an organic solvent and then measured using a spectrophotometer. This compound can be employed in such methods, not as a pH indicator, but as a reagent for forming extractable ion-pair complexes. researchgate.net

Ion-pair formation involves the association of two oppositely charged ions to form a single, neutral species. nih.govacs.org In analytical chemistry, a charged analyte can be paired with a large, oppositely charged species, often a dye like Methyl Red, to form an ion-pair complex. researchgate.net This complex is typically soluble in an organic solvent, allowing it to be extracted from the aqueous sample matrix. researchgate.net

A study on the determination of fluoroquinolone antibiotics demonstrated the use of Methyl Red for this purpose. researchgate.net The method is based on the formation of an ion-pair complex between the protonated fluoroquinolone molecule and the anionic Methyl Red in an acidic medium (pH 3-4). researchgate.net This resulting orange-colored complex is then extracted into chloroform (B151607) and quantified by measuring its absorbance. researchgate.net

The efficiency of the complex formation and subsequent extraction depends on several factors that must be optimized. researchgate.net These include:

pH: The pH of the aqueous phase is critical as it determines the charge state of both the analyte and the ion-pairing agent. For the fluoroquinolone-Methyl Red system, a pH of 3.8 was found to be optimal. researchgate.net

Reagent Concentration: The concentration of the ion-pairing agent must be sufficient to ensure complete complexation of the analyte.

Solvent: The choice of the extracting solvent is crucial for the efficient transfer of the ion-pair complex from the aqueous to the organic phase. Chloroform was effective in the cited study. researchgate.net

Ionic Strength: The presence of salts can influence complex formation and extraction. The addition of potassium chloride was used to facilitate the extraction process, a phenomenon known as the salting-out effect. researchgate.net

Table 2: Optimized Conditions for Fluoroquinolone-Methyl Red Ion-Pair Extraction

| Parameter | Optimal Condition | Source |

|---|---|---|

| pH | 3.8 | researchgate.net |

| Ion-Pairing Agent | Methyl Red | researchgate.net |

| Buffer | Acetate (B1210297) Buffer (0.85 M) | researchgate.net |

| Salting-out Agent | Potassium Chloride (2 M) | researchgate.net |

| Extraction Solvent | Chloroform | researchgate.net |

| Detection Wavelength (λmax) | 492 nm | researchgate.net |

Integration with Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in modern analytical chemistry. The combination of chromatography (for separation) and mass spectrometry (for identification and quantification) is particularly prevalent.

Methyl Red is an azo dye, a class of compounds characterized by the -N=N- functional group. gspchem.com The degradation of these dyes, whether through biological or chemical processes, is a significant area of environmental research. Identifying the breakdown products is essential for assessing the toxicity of the treated effluent and understanding the degradation pathway. iwaponline.comdoi.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable techniques for this purpose, offering both high selectivity and sensitivity. doi.orgnih.gov In a typical workflow, a sample containing the degraded dye is injected into the chromatograph. The components of the mixture are separated on a column and then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns that allow for structural elucidation of the degradation products. iwaponline.comnih.gov

Studies on the microbial degradation of Methyl Red have used GC-MS to identify the resulting metabolites. researchgate.netresearchgate.net For example, analysis of the degradation products of Methyl Red by Pseudomonas aeruginosa revealed the presence of benzoic acid and o-xylene. researchgate.net Another study using various bacterial strains found a by-product of Methyl Red synthesis, benzamine, N, N-dimethyl 4-azophenyl, as a major component after biodegradation by Lysinibacillus fusiformis. researchgate.net These hyphenated techniques are indispensable for tracking the fate of azo dyes like Methyl Red in treatment processes and environmental systems. iwaponline.comnih.gov

Table 3: Identified Degradation Products of Methyl Red via GC-MS

| Degradation Product | Analytical Method | Bacterial Strain | Source |

|---|---|---|---|

| Benzoic acid | GC-MS | Pseudomonas aeruginosa | researchgate.net |

| o-Xylene | GC-MS | Pseudomonas aeruginosa | researchgate.net |

Methyl Red Sodium Salt in Advanced Microbiological and Biochemical Investigations

Differentiation and Metabolic Profiling of Microorganisms via the Methyl Red Test

The Methyl Red (MR) test is a cornerstone of determinative bacteriology, employed to differentiate bacteria based on their patterns of glucose metabolism. numberanalytics.comwikipedia.org This test is a key component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests, which are instrumental in the identification of enteric bacteria. asm.orgfirsthope.co.in

Biochemical Pathways of Mixed Acid Fermentation and pH Byproducts

The biochemical principle of the MR test lies in the ability of certain bacteria to perform mixed acid fermentation of glucose. microbenotes.comuomustansiriyah.edu.iq In this anaerobic metabolic process, a six-carbon sugar like glucose is converted into a complex mixture of stable acids. wikipedia.org All members of the Enterobacteriaceae family initially metabolize glucose to pyruvic acid via the Embden-Meyerhof pathway. microbenotes.com From there, some bacteria utilize the mixed acid pathway to further metabolize pyruvic acid. microbenotes.com

This pathway results in the production of a significant amount of acidic end products, including lactic acid, acetic acid, succinic acid, and formic acid. wikipedia.orgbiologyreader.com The accumulation of these acids leads to a substantial decrease in the pH of the culture medium to 4.4 or below. wikipedia.orgmicrobenotes.commicrobeonline.com Methyl Red sodium salt, the indicator dye used in the test, is red at this acidic pH. microbenotes.com Conversely, other organisms produce less acid, resulting in a pH above 6.2, where the indicator remains yellow. wikipedia.orgmicrobenotes.com

The key enzymes involved in mixed acid fermentation include lactate (B86563) dehydrogenase, which converts pyruvate (B1213749) to lactate, and pyruvate formate-lyase, which cleaves pyruvate to formate (B1220265) and acetyl-CoA. wikipedia.orgresearchgate.net Acetyl-CoA can then be converted to acetate (B1210297) and ethanol. wikipedia.org

Table 1: Key Biochemical Reactions in Mixed Acid Fermentation

| Reactant | Enzyme | Product |

| Glucose | Glycolysis Enzymes | Pyruvic Acid |

| Pyruvic Acid | Lactate Dehydrogenase | Lactic Acid |

| Pyruvic Acid | Pyruvate Formate-Lyase | Formic Acid + Acetyl-CoA |

| Acetyl-CoA | Phosphotransacetylase & Acetate Kinase | Acetic Acid |

| Acetyl-CoA | Alcohol Dehydrogenase | Ethanol |

| Phosphoenolpyruvate | Phosphoenolpyruvate Carboxylase | Oxaloacetate |

| Oxaloacetate | Malate Dehydrogenase | Malate |

| Malate | Fumarase | Fumarate |

| Fumarate | Fumarate Reductase | Succinic Acid |

Diagnostic Specificity and Sensitivity in Bacterial Identification

The MR test exhibits high specificity and sensitivity for differentiating between various genera and species of bacteria, particularly within the Enterobacteriaceae. microbenotes.comthermofisher.com For instance, Escherichia coli and Proteus vulgaris are typically MR-positive, indicating their ability to produce a large amount of stable acids from glucose fermentation. wikipedia.orgfishersci.se In contrast, species like Enterobacter aerogenes and Serratia marcescens are generally MR-negative, as they follow the butylene glycol pathway, producing neutral end products and thus causing a smaller decrease in pH. fishersci.sedawnscientific.com

The accuracy of the MR test is crucial for the correct identification of pathogenic and non-pathogenic bacteria. nih.gov However, it is important to note that the test should be incubated for a minimum of 48 hours, as shorter incubation times may lead to false-positive results. microbenotes.commicrobiologyinfo.com For conclusive identification, the MR test is typically used in conjunction with other biochemical tests. microbenotes.commicrobiologyinfo.com

Table 2: Representative MR Test Results for Common Bacterial Species

| Bacterial Species | Gram Stain | Expected MR Test Result | Metabolic Pathway |

| Escherichia coli | Gram-negative | Positive (Red) | Mixed Acid Fermentation |

| Proteus vulgaris | Gram-negative | Positive (Red) | Mixed Acid Fermentation |

| Enterobacter aerogenes | Gram-negative | Negative (Yellow) | Butylene Glycol Pathway |

| Serratia marcescens | Gram-negative | Negative (Yellow) | Butylene Glycol Pathway |

| Klebsiella pneumoniae | Gram-negative | Negative (Yellow) | Butylene Glycol Pathway |

| Salmonella enterica | Gram-negative | Positive (Red) | Mixed Acid Fermentation |

| Shigella sonnei | Gram-negative | Positive (Red) | Mixed Acid Fermentation |

Applications in Biological Staining and Histochemical Procedures for Research

Beyond its role as a pH indicator in the MR test, this compound is also utilized in various biological staining and histochemical procedures. chemimpex.comsmolecule.com Its ability to impart a distinct color makes it useful for visualizing and differentiating cellular components and tissue structures. smolecule.com In histology, it can be incorporated into staining solutions to help identify different cells and structures within a tissue sample. smolecule.com The acidic nature of certain tissues and the presence of organisms with acidic cell walls can be highlighted using Methyl Red. wikipedia.org

Bioremediation and Enzymatic Degradation of Azo Dyes by Microbial Systems

Azo dyes, including Methyl Red, are a significant class of synthetic colorants that can pose environmental challenges due to their persistence and potential toxicity. mdpi.comjabonline.in Bioremediation, the use of microorganisms to degrade pollutants, has emerged as a cost-effective and environmentally friendly approach to address this issue. jabonline.innih.gov

Several microbial systems have been investigated for their ability to decolorize and degrade Methyl Red. The primary mechanism of bacterial degradation of azo dyes involves the reductive cleavage of the azo bond (-N=N-) by enzymes called azo reductases. mdpi.comresearchgate.net This initial step often occurs under anaerobic or microaerophilic conditions and results in the formation of aromatic amines, which may be further degraded aerobically. researchgate.net

Research has identified various bacterial and fungal species capable of degrading Methyl Red. For example, strains of Pseudomonas aeruginosa, Klebsiella pneumoniae, Serratia marcescens, and Enterobacter asburiae have demonstrated the ability to decolorize and break down this dye. mdpi.comjabonline.incore.ac.uknih.gov The efficiency of degradation can be influenced by factors such as pH, temperature, and the presence of co-substrates like glucose. mdpi.comcore.ac.uk In some cases, microbial consortia, or mixed cultures of different microorganisms, have shown enhanced degradation capabilities compared to individual strains. aidic.it

Table 3: Examples of Microbial Systems for Methyl Red Degradation

| Microbial System | Key Enzymes/Mechanisms | Degradation Efficiency | Reference |

| Pseudomonas aeruginosa | Azo reductase | 88.37% degradation under optimized conditions | nih.gov |

| Klebsiella pneumoniae RS-13 | Reductive cleavage | Faster and greater cleavage than A. liquefaciens S-1 | core.ac.uk |

| Serratia marcescens S-5 | Reductive cleavage | Faster and greater cleavage than A. liquefaciens S-1 | core.ac.uk |

| Enterobacter asburiae strain JCM6051 | Decolorization | 74.28% degradation in 72 hours | jabonline.in |

| Bacterial-Fungal Consortium (WRF E1 and Bacillus subtilis) | Synergistic degradation | Over 80% dye removal | aidic.it |

| Acinetobacter baumannii SM01 | Biodegradation | Effective degradation under optimized conditions | ekb.eg |

Innovations in Chemical Sensor Design and Fabrication

Optical pH Sensors Incorporating Methyl Red Sodium Salt

Optical pH sensors offer a compelling alternative to traditional electrochemical methods, providing advantages such as immunity to electrical interference and the potential for remote, real-time measurements. mdpi.com this compound is a key chromophore in the development of these sensors due to its well-defined color transition. smolecule.comspectrumchemical.com

Immobilization Strategies of Chromophores in Polymer Matrices and Solid Substrates

The effective functioning of an optical sensor hinges on the stable immobilization of the indicator dye. mdpi.com Leaching of the dye can lead to signal drift and a shortened sensor lifespan. acs.org To counter this, various immobilization techniques have been developed to securely incorporate this compound and other indicators into solid supports.

Common strategies include:

Physical Entrapment: This method involves trapping the dye molecules within the pores of a polymer matrix. google.com Polymers such as poly(methyl methacrylate) have been used to immobilize methyl red for the development of fiber-optic pH probes. mdpi.com Sol-gel processes also fall under this category, creating a porous glass-like network that encapsulates the indicator. acs.org

Covalent Bonding: This technique creates strong, stable chemical bonds between the dye and the support material, significantly reducing leaching. mdpi.comacs.org Surfaces like cellulose (B213188) or glass can be chemically modified to become reactive, allowing for the covalent attachment of azo dyes like methyl red. acs.org This approach has been shown to be more stable than electrostatic immobilization. acs.org

Adsorption: This involves the physical adsorption of indicator molecules onto the surface of a hydrophobic support, such as polystyrene, through weaker van der Waals or electrostatic forces. google.com

The choice of immobilization method and the matrix material are critical in determining the sensor's performance characteristics. nih.gov Ideal matrices should be chemically inert, mechanically and photochemically stable, and allow for the free diffusion of the analyte. nih.gov

Performance Characteristics and Response Dynamics of Optical pH Probes

The performance of optical pH probes based on this compound is defined by several key parameters:

pH Range and Sensitivity: Methyl red typically exhibits a color change in the pH range of 4.4 to 6.2. smolecule.comspectrumchemical.com However, immobilization within a polymer matrix can sometimes broaden this range. For instance, methyl red immobilized in a TMOS-based sol-gel was shown to have a pH sensitivity spanning over 7 pH units. acs.org The sensitivity of fiber-optic pH sensors using methyl red has been reported to be as high as 0.007 pH units in the range of 2.00-4.00. researchgate.net

Response Time: This is the time it takes for the sensor to respond to a change in pH. It is largely influenced by the diffusion of protons into and out of the sensor matrix. acs.org Thin sensor layers are generally preferred to achieve faster response times. nih.gov For some optical sensors, response times can be as fast as a few seconds, while others may take several minutes to equilibrate. researchgate.netmdpi.com

Stability and Hysteresis: Long-term stability is crucial for continuous monitoring. Covalent immobilization generally leads to more stable sensors with reduced leaching. acs.org Hysteresis, the difference in response when approaching a pH value from acidic versus basic directions, should be minimal for accurate measurements. Some methyl red-based sensors have shown no significant hysteresis effects. researchgate.net

Multi-Component Sensor Platforms for Broad-Range Environmental Sensing

To expand the utility of chemical sensors beyond a single analyte, researchers are developing multi-component sensor platforms. These platforms integrate multiple sensing elements to detect a wider range of environmental parameters simultaneously.

Design and Integration of Hybrid Sensing Materials with Methyl Red Derivatives

Hybrid sensing materials, which combine the properties of different materials, are at the forefront of multi-component sensor design. mdpi.com These materials can offer enhanced sensitivity, selectivity, and stability. mdpi.com

An example of this approach is the combination of methyl red with other pH indicators to create a sensor with a broader pH sensing range. A mixture of neutral red and methyl yellow, for instance, has been used to create a sensor covering a pH range from 4 to 10. nih.gov

Furthermore, methyl red derivatives can be integrated into hybrid materials for applications beyond pH sensing. For example, a modified screen-printed electrode incorporating methyl red has been developed for the selective determination of aluminum(III) ions in water samples. researchgate.net In this sensor, the interaction between methyl red and aluminum ions on the electrode surface forms the basis of detection. researchgate.net The integration of nanomaterials, such as carbon-based materials or metal oxides, with these hybrid systems can further enhance their performance by providing a larger surface area and improved conductivity. mdpi.comtandfonline.com

Humidity Sensing Applications Based on Methyl Red-Enabled Composites

The principles of chemical sensing are also being applied to the development of humidity sensors. Composite materials incorporating methyl red have shown promise in this area. A novel composite material based on polycarbazole and methyl red has been developed for humidity sensing. researchgate.net This porous material exhibits sensitivity to a wide range of relative humidity (8% to 97%). researchgate.net The sensing mechanism is attributed to the interaction of water molecules with the functional groups of both the polycarbazole and the methyl red, such as the -COOH group of the dye. researchgate.net The change in capacitance of the material is measured to determine the humidity level. researchgate.net

Development of Novel Materials for Sensor Enhancement

The quest for improved sensor performance is driving the development of novel materials. These materials aim to enhance properties like sensitivity, selectivity, and response time.

One area of research focuses on the creation of nanostructured materials. The high surface-to-volume ratio of nanomaterials can significantly increase the active surface area of a sensor, leading to enhanced sensitivity. acs.org For example, the adsorption capacity of activated carbons for this compound has been shown to be influenced by their specific surface area. researchgate.net

Environmental Remediation and Degradation Research of Azo Dyes

Adsorption Technologies for Methyl Red Sodium Salt Removal from Aqueous Systems

The removal of azo dyes, such as this compound, from wastewater is a significant environmental challenge. Adsorption has emerged as a promising technology due to its efficiency and the potential for using low-cost, sustainable adsorbent materials.

Development of Novel Adsorbent Materials (e.g., Biocarbons, Activated Carbons)

Researchers have explored a variety of novel materials for the adsorption of this compound, with a strong focus on biocarbons and activated carbons derived from waste materials. These materials are attractive due to their low cost, sustainability, and effective performance. sigmaaldrich.com

Biocarbons:

Fennel and Caraway Fruits: Biocarbons produced from fennel and caraway fruits have demonstrated the ability to adsorb this compound. sigmaaldrich.commdpi.com These materials possess surface areas ranging from 233 to 371 m²/g and have adsorption capacities between 63 and 141 mg/g. mdpi.comsemanticscholar.org

Fennel Seeds: Biochar derived from fennel seeds has also been investigated. Physical activation of the seeds resulted in a higher sorption capacity (135 mg/g) compared to chemical activation (26 mg/g). nih.govdntb.gov.ua

Inonotus obliquus (Chaga Mushroom): Biocarbons derived from the residue of chaga mushroom extraction have shown significant promise, with surface areas ranging from 521 to 1004 m²/g and sorption capacities for this compound between 77 and 158 mg/g. mdpi.comsemanticscholar.org

Activated Carbons:

Caraway Seeds: Activated carbons produced by the chemical activation of caraway seeds have been effective in removing this compound. mdpi.com The specific surface area of these adsorbents ranged from 269 to 926 m²/g, with the highest sorption capacity reaching 208 mg/g. dntb.gov.uamdpi.comnih.gov

Cassava Peels: Activated carbon derived from NaOH-activated cassava peels has also been studied, showing a maximum adsorption capacity of 178.57 mg/g. researchgate.net

Clay-Based Composites: A novel adsorbent made from poly(diallyldimethylammonium) chloride (PDADMAC)-modified clay has been developed to enhance the removal of Methyl Red. mdpi.com Additionally, a composite hydrogel membrane made of activated carbon, clay, and sodium alginate has been prepared and tested for Methyl Red adsorption, showing a maximum capacity of 248.13 mg g−1. nih.gov

Table 1: Adsorption Capacities of Various Novel Adsorbents for this compound

| Adsorbent Material | Precursor | Activation Method | Surface Area (m²/g) | Adsorption Capacity (mg/g) |

|---|---|---|---|---|

| Biocarbon | Fennel and Caraway Fruits | Physical (CO₂) | 233-371 | 63-141 mdpi.comsemanticscholar.org |

| Biochar | Fennel Seeds | Physical (CO₂) | 89-345 | 135 nih.govdntb.gov.ua |

| Biochar | Fennel Seeds | Chemical (Na₂CO₃) | 89-345 | 26 nih.govdntb.gov.ua |

| Biocarbon | Inonotus obliquus | Physical and Chemical | 521-1004 | 77-158 mdpi.comsemanticscholar.org |

| Activated Carbon | Caraway Seeds | Chemical (K₂CO₃) | 269-926 | 208 dntb.gov.uamdpi.comnih.gov |

| Activated Carbon | Cassava Peels | Chemical (NaOH) | 2-206 | 178.57 researchgate.net |

| Hydrogel Membrane | Susbine Plant | - | - | 248.13 nih.gov |

Adsorption Kinetics, Isotherms, and Thermodynamic Modeling

Understanding the kinetics, equilibrium, and thermodynamics of adsorption is crucial for optimizing the removal process of this compound.

Kinetics: The adsorption of this compound onto various biocarbons and activated carbons is often best described by the pseudo-second-order kinetic model. mdpi.comsemanticscholar.orgnih.govdntb.gov.uamdpi.comsemanticscholar.orgmdpi.comnih.govmdpi.com This indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. mdpi.com In some cases, such as with PDADMAC-modified clay, the pseudo-first-order model provided a better fit. mdpi.com The initial uptake of the dye is typically rapid due to the availability of a large number of active sites on the adsorbent surface. mdpi.com

Isotherms: The equilibrium data for this compound adsorption have been analyzed using various isotherm models, with the Freundlich and Langmuir models being the most common.

Freundlich Isotherm: This model, which describes multilayer adsorption on a heterogeneous surface, was found to best represent the equilibrium data for biocarbons from fennel and caraway fruits, as well as activated carbons from caraway seeds and biochar from fennel seeds. mdpi.comsemanticscholar.orgnih.govdntb.gov.uamdpi.comnih.govmdpi.com A better fit to the Freundlich model suggests that the adsorption process is reversible. nih.gov

Langmuir Isotherm: This model, which assumes monolayer adsorption on a homogeneous surface, provided a better fit for biocarbons derived from Inonotus obliquus and for adsorption onto eggshell waste. mdpi.comsemanticscholar.orgresearchgate.net The maximum monolayer adsorption capacity (qmax) for eggshell powder was found to be 1.66 mg/g. researchgate.net

Thermodynamic Modeling: Thermodynamic studies have consistently shown that the adsorption of this compound onto various biocarbons is a spontaneous and endothermic process. mdpi.comnih.govdntb.gov.uamdpi.comsemanticscholar.orgresearchgate.netresearchgate.net The increase in adsorption capacity with rising temperature suggests that higher temperatures favor the removal of the dye. mdpi.comnih.govdntb.gov.uamdpi.comnih.gov The negative values of Gibbs free energy (ΔG°) confirm the spontaneous nature of the adsorption. researchgate.net

Table 2: Kinetic and Isotherm Models for this compound Adsorption

| Adsorbent | Best Fit Kinetic Model | Best Fit Isotherm Model | Thermodynamic Findings |

|---|---|---|---|

| Biocarbons (Fennel & Caraway Fruits) | Pseudo-second-order mdpi.comsemanticscholar.org | Freundlich mdpi.comsemanticscholar.org | Spontaneous, Endothermic mdpi.com |

| Activated Carbons (Caraway Seeds) | Pseudo-second-order mdpi.comnih.gov | Freundlich mdpi.comnih.gov | - |

| Biocarbons (Inonotus obliquus) | Pseudo-second-order mdpi.comsemanticscholar.org | Langmuir mdpi.comsemanticscholar.org | Spontaneous, Endothermic mdpi.comsemanticscholar.org |

| Biochar (Fennel Seeds) | Pseudo-second-order nih.govdntb.gov.ua | Freundlich nih.govdntb.gov.ua | Spontaneous, Endothermic nih.govdntb.gov.ua |

| PDADMAC-modified clay | Pseudo-first-order mdpi.com | Freundlich mdpi.com | - |

| Eggshell Waste | Pseudo-second-order researchgate.net | Langmuir researchgate.net | Endothermic researchgate.net |

| Hydrogel Membrane | Pseudo-second-order nih.gov | Freundlich nih.gov | Endothermic nih.gov |

Mechanistic Insights into Dye-Adsorbent Interactions (e.g., Electrostatic, Hydrogen Bonding, π-π Stacking)

The adsorption of this compound onto various adsorbent surfaces is governed by a combination of physical and chemical interactions. The primary mechanisms identified include electrostatic interactions, hydrogen bonding, and π-π stacking. researchgate.netresearchgate.net

Electrostatic Interactions: This is a key mechanism, particularly influenced by the pH of the solution. mdpi.commdpi.comresearchgate.net Methyl Red is an anionic dye. researchgate.netsamipubco.com At low pH values, the surface of many adsorbents, such as biocarbons, becomes positively charged, leading to strong electrostatic attraction with the negatively charged dye molecules. mdpi.comnih.gov As the pH increases, the adsorbent surface becomes more negatively charged, resulting in electrostatic repulsion and a decrease in adsorption efficiency. mdpi.comnih.gov The point of zero charge (pHPZC) of the adsorbent is a critical parameter; adsorption of anionic dyes like Methyl Red is favored at pH values below the pHPZC. semanticscholar.org

Hydrogen Bonding: Hydrogen bonds can form between the functional groups on the adsorbent surface (e.g., hydroxyl, carboxyl groups) and the nitrogen and oxygen atoms in the Methyl Red molecule. researchgate.netresearchgate.netsemanticscholar.org

Other Interactions:

Pore Filling: The porous structure of adsorbents like activated carbon provides sites for the physical entrapment of dye molecules. researchgate.net

Covalent Interactions: In some cases, chemisorption can occur through the formation of covalent bonds between the dye and the adsorbent surface. semanticscholar.org

Advanced Oxidation Processes for Azo Dye Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). scispace.com These processes are considered highly effective for the degradation of recalcitrant compounds like azo dyes. arabjchem.org

Photochemical and Sonochemical Degradation Pathways and Byproduct Characterization

Photochemical Degradation:

The photo-Fenton process, an AOP that uses iron salts and hydrogen peroxide in the presence of UV light, has been shown to be effective in degrading Methyl Red. sigmaaldrich.comnih.gov The advanced photo-Fenton's process (APFP) using zero-valent iron (Fe⁰) demonstrated higher efficiency than the homogeneous photo-Fenton's process (HPFP) with Fe²⁺ ions. sigmaaldrich.comnih.gov Hydrogen peroxide was found to be a more effective oxidant in both systems. sigmaaldrich.comnih.gov

The degradation mechanism differs between the two processes. In the APFP, the initial step involves the reduction of the azo group (-N=N-) to form amines. nih.gov In contrast, the HPFP leads to the formation of hydroxylated products through the oxidation of the azo group. nih.gov Studies have also investigated supported photocatalysis, where a photocatalyst like TiO₂ is immobilized on a support, as a pretreatment before biological degradation. scirp.orgresearchgate.net

Sonochemical Degradation:

Sonolysis, the application of ultrasound to initiate or accelerate chemical reactions, is another AOP used for the degradation of Methyl Red. The degradation is primarily driven by the action of hydroxyl radicals and pyrolysis within the collapsing cavitation bubbles. researchgate.net The sonocatalytic degradation of Methyl Red has been successfully achieved using a TiO₂-SiO₂/chitosan nanocomposite. samipubco.comsamipubco.com The degradation efficiency was found to be optimal at an acidic pH of 3. samipubco.comsamipubco.com

Byproduct Characterization:

The degradation of Methyl Red through AOPs leads to the formation of various byproducts. The identification of these intermediates is crucial as they can sometimes be more toxic than the parent dye. arabjchem.org High-Performance Thin-Layer Chromatography (HPTLC) and Direct Analysis in Real Time-Time-Of-Flight Mass Spectrometry (DART-TOF-MS) have been used to analyze the byproducts of sono-oxidation of this compound. arabjchem.org After oxidation, major peaks were observed at m/z = 139.002 and m/z = 223.073, indicating fragmentation of the original molecule. arabjchem.org Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed to identify intermediates in the photo-Fenton degradation of Methyl Red. nih.gov Reductive cleavage of the azo bond is a significant degradation pathway, leading to the formation of aromatic amines. scbt.com

Monitoring and Detection of Azo Dyes in Environmental Matrices

Effective monitoring and detection methods are essential for assessing the extent of contamination by azo dyes like this compound in the environment and for evaluating the efficiency of remediation technologies.

Various analytical techniques are employed for the detection and quantification of Methyl Red in aqueous solutions. Spectrophotometric analysis is a common method used to monitor the decolorization and degradation of Methyl Red by measuring the change in absorbance at its maximum wavelength. core.ac.uk

For more detailed analysis and identification of degradation byproducts, chromatographic techniques are utilized. High-Performance Liquid Chromatography (HPLC) with a diode array detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for separating and identifying the parent dye and its transformation products. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) coupled with Direct Analysis in Real Time-Time-Of-Flight Mass Spectrometry (DART-TOF-MS) offers a rapid method for analyzing the degradation of Methyl Red and its byproducts. arabjchem.orgresearchgate.net

These analytical methods are crucial for understanding the fate of Methyl Red in the environment and for ensuring the effectiveness and safety of treatment processes by monitoring the removal of the parent compound and the potential formation of harmful intermediates.

Synthetic Chemistry and Molecular Engineering of Methyl Red Analogues

Synthetic Methodologies for Azo Dye Compounds: Diazotization and Coupling Reactions

The primary and most significant method for synthesizing azo dyes, including methyl red and its analogues, is a two-step process involving diazotization followed by an azo coupling reaction. nih.govunb.cajchemrev.com This versatile and industrially important method allows for the creation of a vast array of azo compounds with diverse colors and properties. nih.govunb.ca

The first step, diazotization , involves the conversion of a primary aromatic amine into a diazonium salt. nih.govnih.gov This is typically achieved by treating the amine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures, generally between 0 and 5°C. nih.govorgsyn.org The low temperature is crucial to prevent the unstable diazonium salt from decomposing. nih.gov For the synthesis of methyl red, anthranilic acid serves as the primary aromatic amine. orgsyn.orgnptel.ac.in The reaction with sodium nitrite and hydrochloric acid yields the corresponding diazonium salt of anthranilic acid. orgsyn.orgchegg.com

The second step is the azo coupling reaction , where the newly formed diazonium salt acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound. nih.govmdpi.com Common coupling components include phenols and anilines. nih.gov In the synthesis of methyl red, the coupling component is N,N-dimethylaniline. orgsyn.orgnptel.ac.in The diazonium salt undergoes an electrophilic aromatic substitution reaction with N,N-dimethylaniline, resulting in the formation of the azo compound, methyl red. chegg.comresearchgate.net The pH of the reaction medium is a critical parameter that must be carefully controlled to ensure the success of the coupling process. nptel.ac.in

The general scheme for the synthesis of an azo dye can be summarized as follows:

Diazotization: An aromatic amine is treated with sodium nitrite and a strong acid to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound (the coupling component) to form the final azo dye. nih.govjchemrev.com

While the diazotization and coupling reaction is the most prevalent method, other synthetic routes for azo compounds exist, such as the reduction of nitroaromatic derivatives, oxidation of primary amines, and condensation reactions involving hydrazines and quinones. nih.gov However, for the synthesis of unsymmetrical azo dyes like methyl red, the diazotization and coupling pathway is the most reliable and widely used. researchgate.net Researchers have also explored more efficient and environmentally friendly "one-pot" synthesis methods that combine diazotization and coupling in a single reaction vessel, which can improve yields and reduce wastewater. rsc.org

Structure-Activity Relationship Studies: Modulating Chromogenic Properties via Molecular Design

The chromogenic properties of methyl red and its analogues, which are responsible for their use as pH indicators and chemosensors, are intrinsically linked to their molecular structure. mdpi.comnanobioletters.com Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical scaffold of these azo dyes influence their color and reactivity. mdpi.comnih.gov By systematically altering the functional groups on the aromatic rings, researchers can modulate the electronic and steric properties of the dye, thereby tuning its chromogenic behavior. nih.govmdpi.com

The core structure of an azo dye consists of two or more aromatic rings linked by an azo group (-N=N-). nih.gov The electronic nature of substituents on these rings plays a pivotal role in determining the dye's color. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic distribution within the molecule's π-system. This, in turn, affects the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which dictates the wavelength of light absorbed and thus the observed color. nih.gov

For instance, the introduction of different substituents on the phenyl rings of an azo dye can lead to a noticeable shift in its absorption maximum (λmax). nih.govfrontiersin.org This is a key principle in designing dyes with specific colors. The chromogenic response of azo dyes to external stimuli, such as changes in pH or the presence of metal ions, is also a function of their molecular structure. mdpi.comnanobioletters.com For example, the presence of acidic or basic functional groups, like the carboxylic acid group in methyl red, is essential for its function as a pH indicator. nptel.ac.in The protonation or deprotonation of these groups alters the electronic structure of the dye, leading to a visible color change.

SAR studies often involve the synthesis of a library of analogues with systematic variations in their structure. nih.govnih.gov These variations can include changing the position and nature of substituents on the aromatic rings. nih.govfrontiersin.org The chromogenic properties of these analogues are then evaluated, often using techniques like UV-Vis spectroscopy, to quantify changes in their absorption spectra in response to different conditions. mdpi.com

The following table summarizes how different structural modifications can influence the properties of azo dyes, based on findings from various studies.

| Structural Modification | Effect on Chromogenic Properties | Example Research Finding |

| Introduction of Heterocyclic Moieties | Enhanced coloring properties, thermal stability, and positive solvatochromic behavior. nih.gov | Azo dyes incorporating heterocyclic moieties like imidazole, pyrazole, and thiazole (B1198619) show improved tinctorial strength. nih.govrsc.org |

| Alteration of Substituents on Phenyl Rings | Shifts in absorption maxima (color tuning) and influences sensitivity to metal ions. nanobioletters.comnih.gov | Moving a methoxy (B1213986) group on a phenyl ring from the 4-position to the 2- or 3-position can decrease the potency of a compound's biological activity. nih.gov |

| Incorporation of Chelating Groups | Enables the dye to act as a chromogenic sensor for metal cations. nanobioletters.com | Azo dyes with adjacent complexing groups like hydroxyl (-OH) and carbonyl (C=O) can bind to metal ions, causing a color change. nanobioletters.com |

| Variation in Alkyl Chain Length | Can influence substrate specificity in enzymatic reactions. nih.gov | A study on esterase substrates showed that varying the chain length and branching patterns of fluorogenic ester substrates could differentiate between structurally homologous esterases. nih.gov |

These studies demonstrate that by carefully designing the molecular structure, the chromogenic properties of methyl red analogues can be precisely controlled, leading to the development of new dyes with tailored functionalities for various applications. nih.govmdpi.com

Computational Chemistry Approaches for Predicting Dye Behavior and Interactions

Computational chemistry has become an indispensable tool for predicting the behavior and interactions of azo dyes like methyl red and its analogues at the molecular level. nih.govmdpi.com Theoretical calculations provide valuable insights into the electronic structure, stability, and spectral properties of these compounds, complementing experimental findings and guiding the design of new dyes with desired characteristics. nih.govresearchgate.net

One of the most widely used computational methods is Density Functional Theory (DFT) . mdpi.comresearchgate.net DFT calculations can be employed to optimize the geometry of dye molecules, determining their most stable three-dimensional structures. mdpi.com These calculations also provide information about the electronic properties of the dyes, such as their HOMO and LUMO energy levels. nih.gov The energy gap between the HOMO and LUMO is directly related to the electronic transitions that give rise to the dye's color, and DFT can be used to predict the absorption spectra of the dyes in different environments. nih.govmdpi.com

For example, computational studies have been used to investigate the azo-hydrazo tautomerism that is common in azo dyes. mdpi.com These studies can predict which tautomeric form is more stable under specific conditions, which is crucial for understanding the dye's reactivity and color. mdpi.com Time-dependent DFT (TD-DFT) is a powerful extension of DFT that is specifically used to calculate the electronic excitation energies and simulate the UV-Vis absorption spectra of molecules, allowing for direct comparison with experimental data. researchgate.net

Molecular dynamics (MD) simulations are another important computational technique used to study the behavior of dyes in solution and their interactions with other molecules or surfaces. researchgate.net MD simulations can model the dynamic movements of atoms and molecules over time, providing a detailed picture of processes like dye aggregation, adsorption onto materials, and interactions with biological macromolecules. researchgate.netnih.gov

The following table highlights some of the key applications of computational chemistry in the study of azo dyes:

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, prediction of spectral properties. mdpi.comresearchgate.net | Optimized molecular structures, HOMO-LUMO energy gaps, vibrational frequencies, and simulated UV-Vis spectra. nih.govmdpi.com |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra. researchgate.net | Predicted absorption maxima (λmax) and electronic transitions. researchgate.net |

| Molecular Dynamics (MD) | Simulation of dye behavior in solution and interactions with other molecules. researchgate.net | Information on adsorption mechanisms, conformational changes, and binding affinities. researchgate.netnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of large systems where a specific region requires high-level quantum mechanical treatment. | Detailed insights into reaction mechanisms and interactions within complex environments like enzyme active sites. |

Computational studies have been successfully applied to understand the adsorption of methyl red onto various materials, with calculations helping to elucidate the nature of the interactions, such as electrostatic forces and van der Waals interactions. researchgate.netresearchgate.net Furthermore, computational models have been used to explore the potential of using azo dyes as substrates for biotechnological applications, predicting metabolic pathways and reaction efficiencies. nih.gov In essence, computational chemistry provides a powerful predictive framework that accelerates the discovery and development of new methyl red analogues with tailored properties for a wide range of scientific and technological applications.

Future Prospects and Emerging Research Frontiers

Integration with Artificial Intelligence and Machine Learning in Chemical Sensing

The convergence of chemical sensing technology with artificial intelligence (AI) and machine learning (ML) presents a significant frontier for Methyl Red sodium salt. AI and ML algorithms are powerful tools for processing complex data generated by sensors, enabling more accurate, reliable, and rapid detection of chemical changes. acs.orgnih.gov

For instance, machine learning tools have been successfully developed to identify the chemical composition of dried salt solutions from simple images with up to 99% accuracy. fsu.edu By training an ML program on images of samples, researchers can distinguish between different salt identities and concentrations. fsu.edu This approach, which can be automated using robotics for high-throughput sample preparation, could be adapted for Methyl Red-based sensors. fsu.edu An AI could be trained to analyze the precise color, pattern, and intensity of this compound in a sensor array, correlating these visual data points with specific pH levels or the presence of target analytes with high precision.

Emerging applications include intelligent food packaging, where on-package colorimetric sensors can monitor food freshness in real-time. researchgate.net Studies have explored using pH-sensitive dyes like Methyl Red to create sensors that indicate spoilage in products such as broiler chicken. researchgate.net The integration of AI would allow for more sophisticated interpretation of the sensor's color changes, potentially accounting for variables like temperature and humidity to provide a more accurate assessment of food quality. researchgate.net This synergy between a classic indicator and advanced data analysis promises to "democratize chemical analysis," making it cheaper, faster, and more accessible for a range of applications, from environmental monitoring to space exploration. fsu.edu

Sustainable Production and Green Chemistry Approaches for this compound Synthesis

The chemical industry is increasingly moving towards sustainable and environmentally friendly manufacturing processes. For azo dyes like Methyl Red, this involves developing "green chemistry" approaches that minimize waste, avoid hazardous substances, and reduce energy consumption compared to traditional synthesis methods. longdom.orgtandfonline.com

Traditional synthesis of azo dyes often involves reactions at low temperatures (0–10 °C) to stabilize the diazonium salt intermediates, and the use of toxic acids, alkalis, and solvents. tandfonline.comrsc.org These methods can suffer from modest yields and long reaction times. rsc.org Green chemistry seeks to overcome these limitations through innovative techniques.

Key green approaches applicable to this compound synthesis include:

Solvent-Free Reactions: Grinding chemistry, where reactions are carried out by grinding solid reactants together at room temperature, eliminates the need for harmful solvents. longdom.orgrsc.org This method has been successfully applied to the synthesis of various azo dyes, resulting in excellent conversions and simplified product isolation. longdom.orgrsc.org

Heterogeneous Solid Acid Catalysts: Using stable and recyclable catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), offers significant advantages. tandfonline.comrsc.orgrsc.org These catalysts facilitate the diazotization and coupling steps, often allowing the reaction to proceed efficiently at room temperature, which increases the stability of the diazonium salt and improves yields. tandfonline.comrsc.org

Improved Atom Economy and Efficiency: Green methods focus on maximizing the incorporation of reactant atoms into the final product, minimizing waste. longdom.org The use of efficient catalysts and solvent-free conditions leads to shorter reaction times, high conversion rates, and a reduction in side products. longdom.orgtandfonline.com

The table below summarizes the comparison between traditional and emerging green synthesis methods for azo dyes like Methyl Red.

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Temperature | Low temperatures (0-10 °C) required | Often performed at room temperature rsc.orgrsc.org |

| Solvents | Use of acids, alkalis, and toxic solvents rsc.org | Solvent-free (grinding) or eco-friendly solvents longdom.orgrsc.org |

| Catalyst | Stoichiometric reagents, often environmentally unfriendly longdom.org | Recyclable solid acid nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H, nano BF₃·SiO₂) tandfonline.comrsc.org |

| Stability | Instability of diazonium salts above 5 °C rsc.org | Enhanced stability of diazonium salts supported on solid catalysts tandfonline.com |

| Efficiency | Modest yields, long reaction times rsc.org | Excellent conversions, shorter reaction times longdom.orgtandfonline.com |

| Process | Complex product isolation | Simpler product isolation and catalyst recycling rsc.org |

These sustainable practices not only reduce the environmental footprint of producing this compound but also offer economic benefits through lower energy costs and easier processing. longdom.org

Expansion into Advanced Optoelectronic and Photonic Device Applications

The unique electronic structure of Methyl Red, an azo dye, gives rise to significant nonlinear optical (NLO) properties, making it a candidate for applications in advanced optoelectronic and photonic devices. researchgate.netresearchgate.netresearchgate.net NLO materials interact with high-intensity light, like that from lasers, to alter the light's properties, which is crucial for technologies such as optical limiting and optical switching. dtic.milnih.gov

Optical limiting is a key application where a material's transmittance decreases as the intensity of incoming light increases. This effect is vital for protecting sensitive optical sensors and human eyes from damage by high-power laser pulses. researchgate.netnih.gov Research has demonstrated that Methyl Red exhibits these protective NLO properties. researchgate.netresearchgate.net Its performance can be enhanced by incorporating it into composite materials. For example, doping suspended carbon nanotubes with Methyl Red was found to lower the optical limiting threshold, meaning it starts protecting at lower laser energies. researchgate.net Similarly, a solid-state film made of a reduced graphene oxide (rGO) and Methyl Red co-doped epoxy resin showed excellent optical limiting effects. researchgate.net

The NLO response in Methyl Red is linked to its ability to switch between azo and hydrazone tautomeric forms, a process that can be influenced by its environment. researchgate.netresearchgate.net This switching affects the molecule's dipole moment and, consequently, its interaction with light, which can be harnessed for creating novel photonic devices. researchgate.net

The table below details some of the measured nonlinear optical properties of Methyl Red in different research contexts.

| Property | Observation | Application Relevance |

| Nonlinear Refractive Index (n₂) | Values as high as 6.739 × 10⁻¹¹ m²/W have been reported. researchgate.net | Essential for optical switching and data processing applications. |

| Nonlinear Absorption Coefficient (β) | The compound exhibits reverse saturable absorption, a key mechanism for optical limiting. nih.gov | Directly contributes to the material's ability to block high-intensity laser light. |

| Optical Limiting Threshold | Doping carbon nanotubes with Methyl Red reduced the input limiting threshold from 250 µJ to 200 µJ. researchgate.net | A lower threshold indicates more sensitive protection for optical components. |

Future research is focused on optimizing these NLO properties by creating new composite materials and further understanding the azo-hydrazone tautomerism. researchgate.netresearchgate.net The integration of this compound into solid-state devices represents a promising avenue for developing next-generation optical limiters, switches, and other photonic components. researchgate.netnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.